molecular formula C14H27NO B14658831 N-Propylundec-10-enamide CAS No. 50278-86-9

N-Propylundec-10-enamide

Cat. No.: B14658831
CAS No.: 50278-86-9
M. Wt: 225.37 g/mol
InChI Key: XWRDVOBCDGPZEW-UHFFFAOYSA-N
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Description

N-Propylundec-10-enamide is a chemical compound of interest in organic and medicinal chemistry research. It features an undec-10-enamide backbone, a structure recognized as an important functional group in pharmaceuticals due to its potential biological and physiological properties . As an enamide, this compound is a versatile synthon in organic synthesis, enabling access to complex molecular architectures . Enamides, in general, are privileged structures that can be utilized in various catalytic transformations, such as palladium-catalyzed oxidative cyclopropanation reactions, which are valuable for constructing complex carbocyclic frameworks . The terminal alkene present in the structure provides a handle for further functionalization, making it a valuable intermediate for developing novel compounds and materials. Researchers employ this and similar enamide compounds in the exploration of new synthetic methodologies, including selective C-H bond functionalization and the development of cascade reaction sequences . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50278-86-9

Molecular Formula

C14H27NO

Molecular Weight

225.37 g/mol

IUPAC Name

N-propylundec-10-enamide

InChI

InChI=1S/C14H27NO/c1-3-5-6-7-8-9-10-11-12-14(16)15-13-4-2/h3H,1,4-13H2,2H3,(H,15,16)

InChI Key

XWRDVOBCDGPZEW-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CCCCCCCCC=C

Origin of Product

United States

Contextualization in the Fatty Acid Amide Chemical Class

Fatty acid amides (FAAs) are a diverse family of lipids formed from the covalent linkage of a fatty acid with an amine. iosrjournals.orgmdpi.com This class of compounds is characterized by an amide bond (-C(=O)N-) connecting a long hydrocarbon chain, which can be saturated or unsaturated, to a nitrogen atom. researchgate.net FAAs are categorized based on the substitution of the amide nitrogen: primary amides (R-CONH2), secondary amides (R-CONHR'), and tertiary amides (R-CONR'R''). researchgate.net

N-Propylundec-10-enamide falls into the category of a secondary monoamide, where the nitrogen atom is substituted with a single propyl group. ontosight.ai The properties of secondary amides, such as their melting points and solubility, are influenced by intermolecular hydrogen bonding, which is possible due to the presence of a hydrogen atom on the nitrogen. researchgate.net This hydrogen bonding leads to higher melting points and lower solubility in nonpolar solvents compared to their tertiary amide counterparts. researchgate.net Generally, fatty acid amides are stable at elevated temperatures and resistant to air oxidation and dilute acids and bases. researchgate.net

Structural Characteristics and Chemical Significance of the Undec 10 Enoyl Moiety

The structure of N-Propylundec-10-enamide is defined by two key components: the N-propyl group attached to the amide nitrogen and the undec-10-enoyl acyl chain. The undec-10-enoyl moiety is derived from undec-10-enoic acid (also known as undecylenic acid), an 11-carbon monounsaturated fatty acid with a terminal double bond (C=C) between carbons 10 and 11. researchgate.net

The presence of this terminal alkene is of significant chemical interest. It serves as a reactive handle for a variety of chemical transformations, making compounds containing this moiety valuable as synthons or building blocks in organic synthesis. nih.gov The terminal double bond can undergo a range of addition reactions, such as hydrogenation, halogenation, and epoxidation, allowing for the introduction of new functional groups. msu.edu Furthermore, the bifunctional nature of undec-10-enoic acid and its derivatives, possessing both a carboxyl-derived group and a terminal alkene, makes them useful in the synthesis of polymers and other complex molecules. researchgate.netpersistencemarketresearch.com For instance, derivatives of undecylenic acid have been investigated for creating amphiphilic polymers and cross-linked hydrogels. nih.gov

Spectroscopic Characterization and Structural Analysis of N Propylundec 10 Enamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping its carbon and hydrogen framework.

¹H NMR Spectroscopy: In a proton NMR spectrum of N-Propylundec-10-enamide, distinct signals are expected for each unique proton environment. The integration of these signals corresponds to the number of protons, and their splitting patterns (multiplicity) reveal adjacent, non-equivalent protons. The predicted chemical shifts are influenced by the electronic environment of the protons.

Key predicted signals would include:

Terminal Alkene Protons: The protons on the double bond (=CH₂) and the adjacent methine proton (-CH=) are expected to appear in the downfield region, typically between 4.9 and 5.9 ppm. The methine proton will likely be a complex multiplet due to coupling with both the terminal vinyl protons and the adjacent methylene group.

Amide N-H Proton: The proton attached to the nitrogen atom is expected to produce a broad singlet or a triplet (if coupling to the adjacent CH₂ group is resolved) in the region of 5.5-8.5 ppm, with its exact position being highly dependent on solvent and concentration.

Methylene Protons adjacent to functional groups: The CH₂ group attached to the amide nitrogen (N-CH₂) and the CH₂ group adjacent to the carbonyl carbon (α-CH₂) would be shifted downfield relative to other methylene groups, appearing around 3.1-3.3 ppm and 2.1-2.3 ppm, respectively.

Aliphatic Methylene Protons: The long chain of CH₂ groups in the undecenamide backbone would produce a large, overlapping signal in the 1.2-1.6 ppm range.

Terminal Methyl Protons: The methyl (CH₃) group of the N-propyl substituent would appear in the most upfield region, typically around 0.9 ppm, as a triplet.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
-NH-5.5 - 8.5Broad Singlet or Triplet1H
-CH=CH₂5.7 - 5.9Multiplet1H
-CH=CH₂4.9 - 5.1Multiplet2H
N-CH₂-CH₂-CH₃3.1 - 3.3Triplet or Quartet2H
-CO-CH₂-2.1 - 2.3Triplet2H
-CH₂-CH=CH₂2.0 - 2.2Quartet2H
N-CH₂-CH₂-CH₃1.4 - 1.6Sextet2H
-(CH₂)₆-1.2 - 1.4Multiplet12H
N-CH₂-CH₂-CH₃0.8 - 1.0Triplet3H

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a signal for each unique carbon atom, with chemical shifts indicating the carbon's functional group and electronic environment. compoundchem.com

Key predicted signals would include:

Carbonyl Carbon: The amide carbonyl carbon (C=O) is the most deshielded and would appear significantly downfield, around 173 ppm.

Alkene Carbons: The two carbons of the terminal double bond are expected in the range of 114 ppm (=CH₂) and 139 ppm (-CH=).

Aliphatic Carbons: The carbons of the N-propyl group and the undecenamide chain would appear in the upfield region (11-42 ppm). The carbon attached to the nitrogen (N-C) would be the most downfield of this group.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
-C=O~173
-CH=CH₂~139
-CH=CH₂~114
N-CH₂-~42
-CO-CH₂-~37
-CH₂-CH=CH₂~34
-(CH₂)₆-25 - 30
N-CH₂-CH₂-~23
N-CH₂-CH₂-CH₃~11

To confirm the assignments from 1D NMR and piece together the molecular structure, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the protons within the N-propyl group (CH₃ to its neighboring CH₂) and sequentially along the undecenamide backbone, confirming the uninterrupted aliphatic chain. It would also show a key correlation between the olefinic methine proton (-CH=) and the adjacent methylene protons (-CH₂-).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. columbia.edu It allows for the unambiguous assignment of each carbon that bears protons by linking the data from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is crucial for connecting the molecular fragments. For this compound, the most informative HMBC correlations would be:

A correlation from the N-H proton to the amide carbonyl carbon (C=O).

A correlation from the N-CH₂ protons of the propyl group to the amide carbonyl carbon, definitively linking the propyl group to the amide functionality.

Correlations from the α-CH₂ protons to the carbonyl carbon, confirming the structure of the undecenamide chain.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by measuring the vibrations of its bonds. vscht.cz

The IR spectrum of this compound is expected to show several characteristic absorption bands:

N-H Stretch: A moderate, sharp peak around 3300 cm⁻¹ is characteristic of the N-H bond in a secondary amide. libretexts.org

C-H Stretches: Absorptions just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) would correspond to the sp³ C-H bonds of the alkyl chains. A smaller, sharp peak just above 3000 cm⁻¹ (around 3080 cm⁻¹) would indicate the sp² C-H bonds of the terminal alkene. libretexts.org

C=O Stretch (Amide I band): A strong, sharp absorption band is expected in the region of 1640-1670 cm⁻¹, which is highly characteristic of the carbonyl group in a secondary amide. uc.edu

N-H Bend (Amide II band): A moderate band around 1550 cm⁻¹ is expected, arising from the N-H bending vibration coupled with C-N stretching.

C=C Stretch: A weak to medium intensity band around 1640 cm⁻¹ would confirm the presence of the carbon-carbon double bond. libretexts.org

Raman spectroscopy would provide complementary data, being particularly sensitive to the non-polar C=C double bond stretch, which may be weak in the IR spectrum.

Predicted IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
N-H StretchSecondary Amide~3300Medium, Sharp
=C-H StretchAlkene~3080Medium, Sharp
-C-H StretchAlkane2850 - 2960Strong
C=O Stretch (Amide I)Secondary Amide1640 - 1670Strong
C=C StretchAlkene~1640Weak to Medium
N-H Bend (Amide II)Secondary Amide~1550Medium

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information by analyzing its fragmentation patterns upon ionization. nih.gov

For this compound (C₁₄H₂₇NO), the calculated monoisotopic molecular weight is 225.2092 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 225.

The fragmentation of aliphatic amides is well-characterized. Key fragmentation pathways would likely include:

N-CO Bond Cleavage: A common fragmentation for amides is the cleavage of the amide bond, which would result in the formation of an acylium ion or a propylaminyl radical. unl.ptrsc.org

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a favorable process.

McLafferty Rearrangement: As a long-chain amide, this compound can undergo a McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, leading to the elimination of a neutral alkene and the formation of a characteristic radical cation. For secondary amides, this often results in a prominent peak. libretexts.org

Alkyl Chain Fragmentation: The long aliphatic chain would also be expected to fragment, producing a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

Predicted Mass Spectral Fragments for this compound

m/z ValuePredicted Fragment IonFragmentation Pathway
225[C₁₄H₂₇NO]⁺Molecular Ion (M⁺)
182[M - C₃H₇]⁺Loss of propyl radical
168[C₁₁H₂₂N]⁺Cleavage adjacent to carbonyl, loss of CO
100[C₅H₁₀NO]⁺McLafferty Rearrangement
86[C₄H₈NO]⁺Cleavage of N-CO bond
59[C₃H₉N]⁺Propylamine cation

X-ray Crystallography for Solid-State Structural Determination (if applicable for analogues)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique requires a well-ordered single crystal. Given the long, flexible aliphatic chain and the N-propyl group, this compound is likely to be an oil or a low-melting-point waxy solid at room temperature, making the growth of a suitable single crystal for X-ray diffraction analysis highly challenging. A search of structural databases reveals no available crystallographic data for this compound or its close structural analogues. Therefore, this analytical method is not considered applicable based on current information.

Computational Chemistry and Theoretical Investigations of N Propylundec 10 Enamide

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. lsu.edunorthwestern.edu For N-Propylundec-10-enamide, methods like Density Functional Theory (DFT) and ab initio calculations would be employed to determine its electronic characteristics. nih.govresearchgate.net

Electronic Structure and Energetics: Calculations would begin with geometry optimization to find the lowest energy conformation of the molecule. Using a selected basis set, such as 6-31G* or larger, would allow for the accurate prediction of bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov Key energetic properties, including the enthalpy of formation and total electronic energy, can be computed, providing insights into the molecule's stability. lsu.edu

Molecular Orbitals: A crucial aspect of these calculations is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. researchgate.netresearchgate.net For this compound, the HOMO is likely localized around the electron-rich regions of the amide group and the carbon-carbon double bond, while the LUMO would be distributed over the electrophilic centers.

Table 1: Illustrative Data from Quantum Chemical Calculations This table presents an example of the type of data that would be generated from DFT calculations for this compound, not actual calculated values.

PropertyExemplary ValueSignificance
Total Electronic Energy-X HartreesIndicates molecular stability
HOMO Energy-Y eVRelates to ionization potential and nucleophilicity
LUMO Energy+Z eVRelates to electron affinity and electrophilicity
HOMO-LUMO Gap(Y+Z) eVCorrelates with chemical reactivity and stability
Dipole MomentD DebyesIndicates overall polarity and influences intermolecular interactions

Conformational Landscape Analysis and Molecular Dynamics Simulations

The flexibility of the undecenyl and propyl chains in this compound means it can adopt numerous conformations. Understanding this conformational landscape is key to comprehending its physical properties and biological interactions.

Conformational Analysis: A systematic conformational search would be performed to identify various low-energy conformers. This involves rotating the single bonds in the molecule and calculating the energy of each resulting structure. The resulting potential energy surface would highlight the most stable (lowest energy) conformations and the energy barriers between them.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's behavior over time. hawaii.edu By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its movements and conformational changes in a simulated environment (e.g., in a solvent like water). nih.govucdavis.edu These simulations, which rely on force fields like CHARMM or AMBER, can reveal:

Dominant conformations in solution.

Flexibility of different parts of the molecule, such as the acyl chain versus the amide backbone.

Intermolecular interactions with solvent molecules.

Prediction of Spectroscopic Signatures

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound. researchgate.net The resulting computed IR spectrum would show characteristic peaks for its functional groups. For instance, the amide I band (primarily C=O stretch), amide II band (N-H bend and C-N stretch), and the C=C stretching vibration of the alkene group would be predicted. nih.govacs.org Comparing the calculated spectrum with an experimental one can help confirm the molecule's structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. nih.gov For this compound, this would predict the chemical shifts for the protons and carbons in the propyl and undecenyl chains, as well as those in the amide group. These theoretical predictions are invaluable for interpreting complex experimental NMR spectra.

Table 2: Predicted Spectroscopic Data Points (Illustrative) This table shows examples of the kind of spectroscopic data that would be computationally predicted.

SpectroscopyFunctional GroupPredicted Wavenumber/Shift
IRAmide C=O Stretch (Amide I)~1650 cm⁻¹
IRAlkene C=C Stretch~1640 cm⁻¹
¹³C NMRAmide Carbonyl (C=O)~170 ppm
¹H NMRAmide N-H~7-8 ppm
¹H NMRVinyl Protons (-CH=CH₂)~5-6 ppm

Reaction Mechanism Studies and Transition State Analysis

Computational methods can elucidate the detailed mechanisms of chemical reactions, such as the formation of this compound. This involves mapping the reaction pathway from reactants to products and identifying the high-energy transition state. rsc.org

Amide Formation: The synthesis of this compound, likely from undec-10-enoic acid and propylamine, could be modeled computationally. DFT calculations can be used to study the reaction mechanism, for example, a direct amidation or a process involving an activating agent. rsc.orgdntb.gov.ua The calculations would identify the key intermediates and transition states involved in the acyl transfer process. acs.org The activation energy, determined by the energy difference between the reactants and the transition state, would provide insight into the reaction kinetics. dntb.gov.uafrontiersin.orgfrontiersin.org

Alkene Transformations: The reactivity of the terminal alkene group could also be studied. For example, the mechanism of an electrophilic addition to the double bond could be modeled to understand its regioselectivity and stereoselectivity.

Ligand-Target Interactions in silico (e.g., molecular docking for biological activity)

Given that many fatty acid amides exhibit biological activity, computational docking can be used to explore potential interactions of this compound with biological targets like enzymes or receptors. oatext.comnih.gov

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand (this compound) when bound to a target protein. nih.gov If a potential target is identified, such as fatty acid amide hydrolase (FAAH), docking simulations could be performed. researchgate.net The process involves:

Obtaining the 3D structure of the target protein.

Generating a low-energy conformation of this compound.

Using a docking algorithm to place the ligand into the protein's binding site in various orientations and conformations.

Scoring the different poses based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions) to estimate the binding affinity.

The results of a docking study, often given as a binding energy or score, can help hypothesize whether this compound is likely to be an inhibitor or substrate of a particular enzyme and guide further experimental studies. chemrxiv.org

Advanced Analytical Methodologies for the Detection and Quantification of N Propylundec 10 Enamide

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for the separation of compounds from a mixture. amazonaws.com The choice of chromatographic method for N-Propylundec-10-enamide depends on its physicochemical properties, including its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and purity assessment of non-volatile or thermally labile compounds like this compound. amazonaws.com The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate resolution, peak shape, and analysis time.

Given the non-polar nature of the undecenyl chain and the moderate polarity of the amide group, reversed-phase HPLC (RP-HPLC) is the most suitable approach. A stationary phase with non-polar characteristics, such as a C18 (octadecylsilane) column, is typically selected. The method development process focuses on optimizing the mobile phase composition, flow rate, and column temperature. nih.gov

Key Optimization Parameters for RP-HPLC Analysis of this compound:

Stationary Phase: A C18-bonded silica (B1680970) column is preferred due to its hydrophobic nature, which provides strong retention for the long alkyl chain of the analyte.

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water is used. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute the compound with a good peak shape and within a reasonable timeframe.

Detector: A UV detector is commonly used if the analyte possesses a chromophore. For amides without a strong chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed. Coupling to a mass spectrometer (LC-MS) provides the highest sensitivity and selectivity.

pH of Mobile Phase: While this compound is a neutral compound, adjusting the pH can be important if acidic or basic impurities are present, as it can affect their retention and peak shape. amazonaws.com

Table 1: Example of Optimized HPLC Method Parameters

ParameterOptimized ValueJustification
Column C18, 150 mm x 4.6 mm, 5 µmStandard for retaining non-polar to moderately polar compounds.
Mobile Phase A: Water; B: AcetonitrileAcetonitrile offers low viscosity and good UV transparency.
Gradient 70% B to 95% B over 15 minEnsures elution of the lipophilic analyte while separating from more polar impurities.
Flow Rate 1.0 mL/minProvides optimal efficiency without excessive backpressure.
Column Temp. 30 °CEnsures reproducible retention times.
Detector UV at 210 nm / ELSDAmide bonds show some absorbance at low UV wavelengths; ELSD provides universal detection.
Injection Vol. 10 µLStandard volume for analytical scale HPLC.

Gas Chromatography (GC) for Volatile or Derivatized Analytes

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. nasa.gov For a molecule like this compound, with a molecular weight of 211.37 g/mol , its suitability for GC analysis depends on its volatility and thermal stability. Given its long alkyl chain, it is expected to have a relatively high boiling point, requiring high column temperatures.

A typical GC method would involve injecting the sample into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. nih.gov The column is coated with a stationary phase that separates compounds based on their boiling points and interactions with the phase.

Considerations for GC Analysis of this compound:

Column Selection: A low-to-mid polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is generally suitable for separating amides.

Temperature Program: A temperature gradient is essential. The initial temperature is held low to trap the analyte at the head of the column, then ramped up to elute the compound. nih.gov

Injection Mode: A split/splitless injector is common. Splitless injection is preferred for trace analysis to ensure the entire sample is transferred to the column. google.com

Derivatization: If the amide exhibits poor peak shape or thermal instability, derivatization to a more volatile and stable compound may be considered, although it adds complexity to the sample preparation.

Table 2: Typical GC Method Parameters

ParameterTypical ValuePurpose
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmGeneral purpose, mid-polarity column suitable for a wide range of analytes.
Carrier Gas Helium at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Temp. 250 °CEnsures complete and rapid vaporization of the analyte.
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 minSeparates analytes based on boiling point; high final temperature ensures elution.
Detector Flame Ionization Detector (FID) / Mass Spectrometer (MS)FID provides excellent sensitivity for organic compounds; MS provides identification.

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov Due to the low viscosity and high diffusivity of supercritical CO2, SFC can achieve faster separations and higher efficiencies than HPLC. nih.gov This technique is particularly advantageous for separating non-polar to moderately polar compounds.

For this compound, SFC offers a "greener" alternative to normal-phase HPLC, as it significantly reduces the consumption of organic solvents. nih.gov A small amount of a polar organic solvent (modifier), such as methanol (B129727) or isopropanol, is often added to the CO2 to increase the mobile phase's solvating power and improve peak shapes. uva.es

Mass Spectrometry-Based Techniques for Identification and Quantification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for the identification and quantification of compounds due to its exceptional sensitivity and specificity.

Coupled LC-MS/MS and GC-MS for Trace Analysis and Metabolite Profiling

Coupling chromatography with mass spectrometry (LC-MS or GC-MS) combines the separation power of chromatography with the detection capabilities of MS. nih.gov For trace analysis, tandem mass spectrometry (MS/MS) is often employed. In an MS/MS system, a precursor ion corresponding to the analyte is selected, fragmented, and the resulting product ions are detected. tmc.edu This process, known as Selected Reaction Monitoring (SRM), provides a very high degree of selectivity and sensitivity, allowing for quantification at very low levels. amazonaws.com

LC-MS/MS for this compound:

Ionization: Electrospray ionization (ESI) in positive mode would be effective, protonating the amide to form the [M+H]+ ion at m/z 212.3.

Fragmentation: Collision-induced dissociation (CID) of the precursor ion would likely lead to characteristic product ions resulting from cleavage of the N-propyl group or fragmentation along the alkyl chain.

Application: Ideal for quantifying the compound in complex biological matrices (e.g., plasma, urine) to study its metabolism and pharmacokinetics. researchgate.net

GC-MS for this compound:

Ionization: Electron Ionization (EI) is the standard method, which imparts high energy and causes extensive, reproducible fragmentation. researchgate.net

Fragmentation Pattern: The resulting mass spectrum serves as a chemical fingerprint, allowing for confident identification through library matching or spectral interpretation. Expected fragments would include ions corresponding to the loss of the propyl group and characteristic cleavages of the undecenyl chain.

Application: Excellent for purity confirmation and identification of volatile impurities in the synthesized compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). nih.gov This capability allows for the determination of the elemental formula of a compound and its metabolites, providing a high degree of confidence in its identification. nih.gov Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used for HRMS.

For this compound (C14H27NO), the theoretical exact mass of the protonated molecule ([M+H]+) is 226.2165. An HRMS instrument could measure this mass with high accuracy (e.g., 226.2162), confirming the elemental composition and distinguishing it from other molecules with the same nominal mass. This is invaluable in non-target screening and metabolite identification studies.

Table 3: Comparison of Mass Spectrometry Techniques for this compound Analysis

TechniqueIonization MethodKey AdvantagePrimary Application
LC-MS/MS ESI (soft)High sensitivity and selectivity (SRM)Quantitative analysis in biological fluids, metabolite profiling.
GC-MS EI (hard)Reproducible fragmentation for library matchingPurity assessment, identification of volatile impurities.
HRMS ESI, EIAccurate mass measurement for formula determinationUnambiguous identification of unknown metabolites and transformation products.

Sample Preparation Strategies for Diverse Matrices

For instance, in a soil matrix, a common approach would involve extraction with an organic solvent, followed by a clean-up step to remove interfering substances. For water samples, SPE with a suitable sorbent could be a viable strategy to concentrate the analyte and remove impurities. In the absence of specific studies on this compound, the development of a sample preparation strategy would necessitate a thorough method development and validation process.

Interactive Data Table: Hypothetical Sample Preparation Strategies

Below is a hypothetical table outlining potential sample preparation strategies that would require experimental validation for this compound.

MatrixExtraction TechniqueSorbent/Solvent System (Hypothetical)Clean-up Step (Hypothetical)
SoilQuEChERSAcetonitrile, Magnesium Sulfate, Sodium AcetateDispersive SPE with C18 and PSA
WaterSolid-Phase ExtractionC18 CartridgeElution with Methanol
PlasmaLiquid-Liquid ExtractionEthyl AcetateEvaporation and Reconstitution
Plant TissueSolvent ExtractionMethanol/WaterFiltration and Centrifugation

Academic Method Validation Parameters: Selectivity, Sensitivity (LOD/LOQ), Accuracy, Precision

Detailed and validated analytical methods for the quantification of this compound, including specific performance characteristics, are not documented in the accessible scientific literature. The validation of an analytical method is crucial to ensure the reliability and accuracy of the results. This process involves the evaluation of several key parameters as defined by international guidelines.

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is typically assessed by analyzing blank matrix samples to check for interferences at the retention time of the analyte.

Sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).

LOD is the lowest concentration of the analyte that can be reliably detected by the analytical instrument.

LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Accuracy refers to the closeness of the measured value to the true value. It is usually expressed as the percentage of recovery and is determined by analyzing samples with known concentrations of the analyte.

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

Interactive Data Table: Generic Method Validation Parameters

The following table provides a general overview of acceptable criteria for these validation parameters in analytical chemistry, which would be applicable to a newly developed method for this compound.

ParameterCommon Method of EvaluationTypical Acceptance Criteria
Selectivity Analysis of blank matrix samplesNo significant interfering peaks at the analyte's retention time
LOD Signal-to-noise ratio of 3:1Instrument response is distinguishable from background noise
LOQ Signal-to-noise ratio of 10:1Analyte can be quantified with acceptable precision and accuracy
Accuracy Recovery studies at different concentrations80-120% recovery
Precision (RSD) Repeatability and intermediate precision studies< 15-20% RSD

Without experimental data from studies focused on this compound, it is not possible to provide specific values for LOD, LOQ, accuracy, and precision for its analysis in any given matrix. The development and publication of such a method would be a prerequisite for reporting these critical validation parameters.

In Vitro Biological Activity and Mechanistic Investigations of N Propylundec 10 Enamide Analogues

Antimicrobial and Antifungal Activity Mechanisms in Cell Culture Systems

Analogues of N-Propylundec-10-enamide, particularly unsaturated fatty acid amides, have demonstrated notable antimicrobial and antifungal activities in vitro. The primary mechanism of action is often attributed to the disruption of cell membrane integrity and the inhibition of biofilm formation.

Medium-chain fatty acids, structurally related to the undecenoic acid backbone of this compound, have shown efficacy against the pathogenic yeast Candida albicans. Their antifungal action is linked to the inhibition of hyphal growth, a critical step in biofilm development. nih.gov It is hypothesized that these fatty acid derivatives may mimic the function of quorum-sensing molecules like farnesol, thereby interfering with the yeast-to-hypha transition. nih.gov Furthermore, these compounds can lead to a decrease in the production of sterols, essential components of the fungal cell membrane. nih.gov

The antimicrobial activity of N-alkyl amides is also influenced by their chain length, with a general trend of increasing activity up to a certain chain length, after which a "cutoff effect" is observed. nih.gov For instance, in a series of N-alkyl betaines, the antimicrobial activity against Staphylococcus aureus and Escherichia coli increased with chain length, peaking at approximately C16. nih.gov This suggests an optimal lipophilicity for effective interaction with and disruption of the bacterial cell wall.

Table 1: In Vitro Antifungal Activity of Medium-Chain Fatty Acid Analogues against Candida albicans

Compound Minimum Inhibitory Concentration (MIC) (µg/mL) Biofilm Formation Inhibition at 2 µg/mL (%)
Heptanoic Acid 100-200 >75
Octanoic Acid 100-200 >75
Nonanoic Acid 100-200 >75
Decanoic Acid 100-200 >75
Undecanoic Acid 100-200 >75
Lauric Acid 100-200 >75

Data derived from studies on medium-chain saturated fatty acids. nih.gov

Modulatory Effects on Enzyme Activity (e.g., Fatty Acid Amide Hydrolase, amidases)

A significant area of investigation for N-acyl amides is their interaction with enzymes of the endocannabinoid system, particularly Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of anandamide (B1667382) and other bioactive fatty acid amides. mdpi.comnih.gov Inhibition of FAAH leads to an increase in the endogenous levels of these signaling molecules, which can, in turn, elicit various physiological effects. nih.gov

In addition to FAAH, other amidases, such as N-acylethanolamine acid amidase (NAAA), are involved in the hydrolysis of N-acylethanolamines. nih.gov Selective inhibitors for these acid amidases have been developed to help differentiate their activity from that of FAAH. researchgate.net For instance, N-cyclohexanecarbonyl-pentadecylamine was found to inhibit acid amidase with an IC50 of 4.5 µM without affecting FAAH activity at concentrations up to 100 µM. researchgate.net

Table 2: Inhibitory Activity of Selected Carbamate Analogues on Fatty Acid Amide Hydrolase (FAAH)

Compound FAAH Inhibition IC50 (nM) Target Species
URB597 5 Rat Brain
URB597 3 Human Liver

Data from studies on potent and selective FAAH inhibitors. rndsystems.com

Receptor Binding and Signaling Pathway Interactions in Recombinant Cell Lines

N-acyl amides, as a class, are known to interact with various receptors, including cannabinoid receptors (CB1 and CB2) and Transient Receptor Potential (TRP) channels. ugm.ac.idfrontiersin.org Anandamide, a well-known N-acylethanolamine, is an agonist for both CB1 and CB2 receptors. ugm.ac.id Synthetic N-acyl amides have been explored as ligands for these receptors, with some exhibiting selectivity for CB2 over CB1. researchgate.net

TRPV1, the capsaicin (B1668287) receptor, is another important target for N-acyl amides. Anandamide itself can activate TRPV1, and a range of other N-acyl amides have also been shown to modulate the activity of TRPV1-4 channels. scienceopen.comnih.gov This interaction can lead to the mobilization of intracellular calcium, a key event in cellular signaling. researchgate.net The specific structure of the N-acyl amide, including the length and degree of saturation of the fatty acid chain and the nature of the head group, determines its affinity and efficacy at these receptors. frontiersin.org

Table 3: Receptor Binding Affinity of Anandamide, a Representative N-Acyl Amide Analogue

Receptor Binding Affinity (Ki) Notes
TRPV1 ~2 µM Low affinity, similar to capsaicin. nih.gov

Data derived from radioligand displacement assays in recombinant cell lines. nih.gov

In Vitro Antioxidant Mechanisms and Radical Scavenging Properties

Amide compounds have been investigated for their antioxidant potential, primarily through their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate this activity. researchgate.net In this assay, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. researchgate.net

The antioxidant capacity of amides is influenced by their chemical structure. For example, the presence of a phenolic hydroxyl group in N-(4-hydroxyphenyl)acetamide significantly enhances its radical scavenging activity compared to amides lacking this feature. researchgate.net The efficiency of radical scavenging is often quantified by the effective concentration required to scavenge 50% of the DPPH radicals (EC50).

Table 4: DPPH Radical Scavenging Activity of Selected Amide Analogues

Compound EC50 (µg/mL) Antiradical Efficiency (ARE)
Benzanilide >100 0.003
Dodecanilide >100 0.003
N-Cyclohexyloctamide >100 0.005
Acetanilide >100 0.004
N-(4-hydroxyphenyl)acetamide 58.5 0.024
Ascorbic Acid (Standard) 10.5 0.150
BHT (Standard) 22.0 0.072
BHA (Standard) 16.5 0.100

Data from a study on the antioxidant activity of a series of amides. researchgate.net

Investigations of Anti-Inflammatory Mechanisms in Cellular Models

The anti-inflammatory properties of this compound analogues are often linked to the modulation of inflammatory pathways in immune cells, such as macrophages. Lipopolysaccharide (LPS) is frequently used to induce an inflammatory response in cell culture models like the murine macrophage cell line RAW 264.7. nih.gov

Inhibition of FAAH has been shown to exert anti-inflammatory effects in microglial cells by reducing the LPS-stimulated release of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO). nih.gov This effect is attributed to the increased levels of endogenous FAAH substrates. Furthermore, FAAH inhibition in monocytes and macrophages from patients with Alzheimer's disease has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12, while increasing the production of the anti-inflammatory cytokine IL-10. nih.gov This suggests a shift from a pro-inflammatory M1 macrophage phenotype towards a more anti-inflammatory M2 phenotype. nih.gov

Table 5: Effect of FAAH Inhibition on Cytokine Production in LPS-Activated Monocytes

Cytokine Change upon FAAH Inhibition
TNF-α ~25% Decrease
IL-6 ~25% Decrease
IL-12 ~35% Decrease
IL-10 ~35% Increase

Data based on studies using the FAAH inhibitor URB597 in monocytes from Alzheimer's disease patients. nih.gov

Potential Applications in Functional Materials and Green Chemistry

Use as Monomers for Polymer Synthesis via Olefin Functionalization

The terminal double bond in N-Propylundec-10-enamide serves as a reactive handle for polymerization through olefin metathesis. Two primary strategies, Acyclic Diene Metathesis (ADMET) and Ring-Opening Metathesis Polymerization (ROMP), are particularly relevant for converting this monomer into functional polymers.

Acyclic Diene Metathesis (ADMET) Polymerization:

ADMET is a step-growth polymerization that is ideal for the polymerization of α,ω-dienes. While this compound is a mono-ene, it can be derivatized to a diene suitable for ADMET. Alternatively, it can undergo cross-metathesis with other dienes to form copolymers. The presence of the amide functionality is a critical consideration, as it can potentially interact with the metal center of the metathesis catalyst. However, advancements in catalyst design, particularly the development of more functional-group-tolerant ruthenium-based catalysts, have made the polymerization of monomers with amide groups more feasible. The polymerization of analogous unsaturated amides has been successfully demonstrated, yielding polyamides with controlled molecular weights and microstructures.

Ring-Opening Metathesis Polymerization (ROMP):

For ROMP, this compound would first need to be converted into a cyclic olefin monomer. This can be achieved through ring-closing metathesis (RCM) of a precursor diene. The resulting cyclic amide monomer can then undergo ROMP to produce polymers with the amide functionality regularly spaced along the polymer backbone. The strain in the cyclic monomer provides the driving force for the polymerization. Research on the ROMP of functionalized cycloolefins has shown that a variety of functional groups, including amides, can be incorporated into the polymer structure, leading to materials with unique properties. For instance, the ROMP of a twisted, unsaturated amide has been shown to proceed in a living manner, driven by the resonance destabilization of the amide bond within the bicyclic framework.

Polymerization MethodCatalyst Type (Example)Monomer RequirementPotential Polymer Properties
ADMETGrubbs' 2nd Generation Catalystα,ω-dieneLinear polyamides with unsaturation in the backbone, potential for post-polymerization modification.
ROMPGrubbs' 3rd Generation CatalystStrained cyclic olefinHigh molecular weight polymers with amide functionalities as side chains, tunable thermal and mechanical properties.

Surface Functionalization and Self-Assembled Monolayer (SAM) Formation

The long alkyl chain and the terminal olefin of this compound make it a candidate for the formation of self-assembled monolayers (SAMs) on various substrates. SAMs are highly ordered molecular assemblies that spontaneously form on surfaces, allowing for precise control over interfacial properties.

The amide group within the molecule can participate in hydrogen bonding, which can contribute to the stability and ordering of the monolayer. The terminal double bond offers a site for post-assembly modification, enabling the covalent attachment of other molecules to the surface. This "grafting-to" approach allows for the creation of complex, multifunctional surfaces.

The quality and properties of the SAM can be characterized by various surface-sensitive techniques:

Contact Angle Goniometry: The wettability of the surface, which is influenced by the terminal group of the SAM, can be assessed by measuring the contact angle of a liquid (e.g., water) on the surface. A well-ordered monolayer of a long-chain alkyl amide would be expected to exhibit a hydrophobic character.

Fourier-Transform Infrared Spectroscopy (FTIR): Attenuated Total Reflection (ATR)-FTIR can provide information about the chemical composition and orientation of the molecules within the SAM. The characteristic vibrational modes of the amide group (Amide I and Amide II bands) are particularly useful for this purpose.

Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the SAM at the nanoscale, providing insights into its ordering and defect structure.

Analytical TechniqueInformation ObtainedExpected Results for this compound SAM
Contact Angle GoniometrySurface wettability and orderingHigh water contact angle, indicating a hydrophobic surface.
ATR-FTIRChemical composition and molecular orientationCharacteristic amide I and II bands, indicating the presence and orientation of the amide groups.
AFMSurface topography and molecular packingOrdered domains, although defects may be present.

Biodegradable Lubricants and Rheology Modifiers

Long-chain fatty amides, such as erucamide and oleamide, are well-known for their applications as slip agents, anti-blocking agents, and friction modifiers in the polymer and lubricant industries. This compound, being structurally similar to these compounds, is expected to exhibit comparable performance as a biodegradable lubricant additive and rheology modifier.

The long, non-polar propyl and undecenyl chains provide lubricity, while the polar amide group can interact with metal surfaces to form a protective boundary film, reducing friction and wear. The presence of the double bond may influence its oxidative stability but also offers a site for further chemical modification to enhance its properties.

The performance of such additives is typically evaluated through tribological testing, which measures parameters like the coefficient of friction and wear scar diameter. Furthermore, the rheological properties of lubricant formulations containing these additives, such as viscosity and gel strength, are crucial for their application. For instance, some fatty acid amides can act as organogelators, forming gels in non-polar solvents, which is a desirable property for grease formulations.

PropertyRelevance to LubricationAnalogous Compound Performance
Coefficient of FrictionMeasure of the resistance to sliding between two surfaces.Oleamide and erucamide significantly reduce the coefficient of friction in polymer films.
Wear Scar DiameterIndicates the extent of wear on a metal surface after a friction test.Fatty acid amides have been shown to reduce wear scar diameter in steel-on-steel contact.
Viscosity IndexA measure of how much the viscosity of a fluid changes with temperature.High viscosity index is desirable for lubricants operating over a wide temperature range.
Gel StrengthAbility to form a stable gel structure in a liquid.Certain fatty amides act as effective gelling agents for mineral and vegetable oils.

Role as Bio-Based Chemical Building Blocks in Sustainable Chemistry

This compound is derived from undecylenic acid, which is produced by the pyrolysis of castor oil, a renewable and non-edible feedstock. This bio-based origin makes it an attractive building block for the synthesis of sustainable polymers and chemicals, contributing to the transition from a fossil fuel-based to a bio-based economy.

The use of this compound aligns with the principles of green chemistry by utilizing a renewable resource to create high-value products. Polyamides derived from this monomer, such as Polyamide 11 (PA11), which is made from 11-aminoundecanoic acid (a derivative of undecylenic acid), are known for their excellent mechanical properties, chemical resistance, and lower environmental impact compared to their petroleum-based counterparts.

Life cycle assessment (LCA) studies have shown that bio-based polyamides like PA11 can have a significantly lower carbon footprint than traditional polyamides. For example, the production of Polyamide 11 from castor oil has a reported carbon footprint of 1.3 kg CO₂e/kg, which is substantially lower than that of many petroleum-based plastics. arkema.com The development of efficient biorefinery pathways to convert castor oil into valuable chemical intermediates like undecylenic acid and its derivatives is a key area of research in sustainable chemistry.

AspectDescriptionSignificance for Sustainability
Feedstock Derived from castor oil, a renewable and non-edible resource.Reduces reliance on fossil fuels and avoids competition with food crops.
Polymer Products Can be used to synthesize bio-based polyamides with high performance.Offers a sustainable alternative to petroleum-based plastics in various applications.
Environmental Impact Lower carbon footprint compared to conventional polymers.Contributes to mitigating climate change and reducing greenhouse gas emissions.
Green Chemistry Utilizes a renewable building block and enables the synthesis of biodegradable materials.Promotes the development of more environmentally friendly chemical processes and products.

Future Research Directions and Emerging Paradigms for N Propylundec 10 Enamide Studies

Development of Eco-Friendly and Efficient Synthetic Routes

The industrial synthesis of N-alkylamides has traditionally relied on methods that often involve harsh reaction conditions, hazardous reagents, and significant waste generation. Future research is increasingly focused on the development of green and sustainable synthetic strategies for compounds like N-Propylundec-10-enamide. A promising avenue is the direct amidation of undec-10-enoic acid with n-propylamine. This approach, catalyzed by non-toxic and readily available catalysts such as boric acid, offers a solvent-free and efficient alternative to conventional methods. researchgate.net By eliminating the need for organic solvents, these methods align with the principles of green chemistry, reducing environmental impact and improving process safety. researchgate.net

Another key area of development is the use of novel catalytic systems that operate under milder conditions. For instance, electrochemical N-acylation presents a sustainable method for amide synthesis in aqueous conditions at room temperature. rsc.org The application of such technologies to the synthesis of this compound could significantly reduce the energy consumption and environmental footprint of its production. Research into solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts will be instrumental in creating more economical and environmentally benign production processes for this and other long-chain fatty amides.

Synthesis StrategyCatalyst/MethodKey Advantages
Direct AmidationBoric AcidSolvent-free, readily available catalyst, high purity of product. researchgate.net
Electrochemical N-acylationTBAB electrocatalysisAqueous conditions, room temperature, excellent chemoselectivity. rsc.org
Microwave-assisted Synthesis-Reduced reaction times, increased yields.
Recyclable Catalysts-Reduced waste, lower cost.

Exploration of Novel Biocatalytic Transformations

Biocatalysis has emerged as a powerful tool for the synthesis of amides, offering high selectivity and operation under mild, aqueous conditions. Enzymes, particularly lipases and amide bond synthetases, are at the forefront of this research. For the synthesis of this compound, lipases such as Candida antarctica lipase (B570770) B (CALB) are highly promising. nih.gov These enzymes can catalyze the direct amidation of undec-10-enoic acid with n-propylamine in green solvents, leading to excellent conversion and yield without the need for extensive purification. nih.gov The use of immobilized enzymes further enhances the sustainability of the process by allowing for catalyst recycling. biorxiv.orgresearchgate.net

Another exciting frontier is the use of ATP-dependent amide bond synthetases. researchgate.net These enzymes can form amide bonds with high specificity via an adenylate intermediate, offering a highly controlled and efficient synthetic route. researchgate.net Carboxylic acid reductases (CARs) have also been shown to selectively catalyze amide bond formation between fatty acids and amines in aqueous media, avoiding the esterification side products often seen with lipases. nih.gov Future research will likely focus on enzyme discovery through genome mining and protein engineering to develop biocatalysts with enhanced stability, broader substrate scope, and higher catalytic efficiency for the synthesis of specific N-alkylamides like this compound.

BiocatalystSubstratesKey Advantages
Candida antarctica lipase B (CALB)Undec-10-enoic acid, n-propylamineHigh conversion and yield, use of green solvents. nih.gov
Amide Bond Synthetase (e.g., McbA)Carboxylic acids, primary aminesATP-dependent, high specificity, aqueous media. researchgate.net
Carboxylic Acid Reductase (CAR)Fatty acids, amino alcohols/aminesSelective amide formation, no esterification byproducts, aqueous conditions. nih.gov
Immobilized Candida rugosa lipaseFatty acid methyl esters, ethylene (B1197577) diamineEfficient catalysis, potential for continuous processes. biorxiv.orgresearchgate.net

Advanced Functional Material Design Incorporating this compound

The unique molecular structure of this compound, featuring a long aliphatic chain, an amide group, and a terminal alkene, makes it a versatile building block for the design of advanced functional materials. The terminal double bond is particularly significant as it can participate in various polymerization reactions. This allows for the incorporation of this compound into polymer backbones, leading to the creation of novel polyamides with tailored properties. These bio-based polyamides could offer sustainable alternatives to petroleum-derived polymers in a range of applications.

The long alkyl chain of this compound can impart hydrophobicity and flexibility to materials, while the amide group can participate in hydrogen bonding, contributing to material strength and thermal stability. The ability to form functional polymers from renewable resources like unsaturated fatty acids is a rapidly growing field of interest. researchgate.net Future research could explore the synthesis of block copolymers and other complex architectures where the this compound unit provides specific functionalities. researchgate.net Furthermore, the terminal alkene allows for post-polymerization modification, enabling the attachment of other functional groups to create materials with responsive or bioactive properties.

Polymer TypePotential PropertiesPotential Applications
PolyamidesTunable thermal and mechanical properties, biodegradability.Adhesives, coatings, films.
Functional CopolymersResponsive to stimuli (e.g., pH, temperature), biocompatibility.Drug delivery systems, smart textiles.
Surface-Modified MaterialsAltered surface energy, enhanced biocompatibility.Medical implants, biosensors.

Comprehensive Investigations of Biological Target Engagement and Downstream Effects in vitro

While specific biological targets for this compound have yet to be fully elucidated, the broader class of N-alkylamides and fatty acid amides are known to exhibit a wide range of biological activities. nanobioletters.com Future research should focus on comprehensive in vitro studies to identify the specific molecular targets of this compound and understand its downstream cellular effects. High-throughput screening assays can be employed to test its activity against a panel of receptors, enzymes, and ion channels known to be modulated by other lipid signaling molecules.

Initial investigations could focus on targets associated with inflammation, pain, and microbial activity, as these are common activities for other fatty acid amides. researchgate.netnanobioletters.com For example, assays measuring the inhibition of key inflammatory enzymes or the modulation of cytokine release in immune cells would be highly relevant. nih.gov Furthermore, cell-based assays using various human cell lines can provide insights into its effects on cell viability, proliferation, and signaling pathways. Techniques such as proteomics and transcriptomics can offer a global view of the cellular response to this compound, helping to identify novel targets and mechanisms of action. A systematic approach to evaluating its in vitro biological activity will be crucial for unlocking its potential therapeutic applications.

In Vitro Assay TypePotential Biological Target/EffectRationale
Enzyme Inhibition AssaysCyclooxygenases, lipoxygenasesCommon targets for anti-inflammatory fatty acid derivatives. nih.gov
Receptor Binding AssaysCannabinoid receptors, TRPV1Known targets for other N-alkylamides.
Antimicrobial Susceptibility TestingVarious bacterial and fungal strainsFatty acid amides have shown significant antimicrobial activity. researchgate.net
Cell Viability and Proliferation AssaysCancer cell lines, normal cell linesTo assess potential cytotoxic or cytostatic effects.
Cytokine ProfilingImmune cells (e.g., macrophages)To determine immunomodulatory properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.